REACTION_CXSMILES
|
[F:1][C:2]1[CH:3]=[C:4]([CH:7]=[C:8]([F:10])[CH:9]=1)[C:5]#[N:6].C([Li])CCC.[C:16](=[O:18])=[O:17]>C1COCC1>[C:5]([C:4]1[CH:3]=[C:2]([F:1])[C:9]([C:16]([OH:18])=[O:17])=[C:8]([F:10])[CH:7]=1)#[N:6]
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Name
|
|
Quantity
|
3.48 g
|
Type
|
reactant
|
Smiles
|
FC=1C=C(C#N)C=C(C1)F
|
Name
|
|
Quantity
|
15.63 mL
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
35 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
dry ice CO2
|
Quantity
|
44 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)=O
|
Control Type
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UNSPECIFIED
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Setpoint
|
2.5 (± 72.5) °C
|
Type
|
CUSTOM
|
Details
|
The resulting solution was stirred for 1 hr at −70-75° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated off under HV
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate (3×50 ml)
|
Type
|
ADDITION
|
Details
|
The product containing aqueous layer
|
Type
|
EXTRACTION
|
Details
|
the product was re-extracted in the organic layer with Ethylacetate (4×50 ml)
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C(#N)C1=CC(=C(C(=O)O)C(=C1)F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 13.91 mmol | |
AMOUNT: MASS | 2.5731 g | |
YIELD: PERCENTYIELD | 55.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |